An In-depth Technical Guide to Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
An In-depth Technical Guide to Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is a purine analogue and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The pyrazolo[1,5-a]pyrimidine system's rigid, planar structure, combined with the presence of multiple nitrogen atoms acting as hydrogen bond acceptors, makes it an ideal framework for designing enzyme inhibitors, particularly kinase inhibitors.[3][4] The specific substitutions of a chloro group at the 5-position and a methyl carboxylate at the 3-position offer unique chemical properties and potential for further functionalization, making this molecule a valuable building block in the synthesis of novel therapeutic agents.[2][5][6]
Physicochemical Properties
While specific experimental data for Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is not widely published, key physicochemical properties can be inferred from its structure and data available for its ethyl ester analogue, Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-77-7).
| Property | Value | Source |
| CAS Number | 1224944-51-7 | [7][8][9] |
| Molecular Formula | C₈H₆ClN₃O₂ | [7] |
| Molecular Weight | 211.61 g/mol | [7] |
| Appearance | Inferred to be a solid at room temperature. | |
| Melting Point | Estimated to be similar to the ethyl ester analogue (122.0-126.0 °C). | |
| Solubility | Predicted to have low solubility in water, similar to the ethyl ester analogue (0.88 g/L at 25 °C). | [10] |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Spectral Analysis
Detailed spectral data is crucial for the unambiguous identification and characterization of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
¹H NMR Spectroscopy:
A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following key signals:
-
δ 9.34 (d, 1H) : Attributed to the proton at position 7 (H7).
-
δ 8.68 (s, 1H) : Corresponds to the proton at position 2 (H2).
-
δ 7.42 (d, 1H) : Assigned to the proton at position 6 (H6).
-
δ 3.83 (s, 3H) : Represents the methyl protons of the ester group.[7]
The downfield shifts of the aromatic protons are characteristic of the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system. The specific coupling patterns (doublets) for H7 and H6 would arise from their coupling to each other.
¹³C NMR, IR, and Mass Spectrometry:
-
¹³C NMR: Resonances for the carbonyl carbon of the ester group (around 160-165 ppm), and distinct signals for the carbons of the heterocyclic rings are anticipated.[11]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=O stretching for the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 211 and a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺).[7]
Synthesis
A detailed experimental protocol for the synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported. The synthesis involves the chlorination of a pyrazolo[1,5-a]pyrimidin-5-one precursor.
Experimental Protocol: Synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate [7]
Starting Material: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
A mixture of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq.), phosphorus oxychloride, and N,N-diisopropylethylamine (3.0 eq.) is heated at reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is allowed to stand overnight.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in methanol and stirred for 30 minutes.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The dried organic solution is filtered through a silica gel pad and concentrated to yield the final product.
Yield: 90%
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings (in this case, the enol form of the 5-oxo group) to chloro groups.
-
N,N-Diisopropylethylamine (DIPEA): As a non-nucleophilic base, DIPEA is used to scavenge the HCl generated during the chlorination reaction, driving the reaction to completion and preventing unwanted side reactions.
-
Methanol Quench: The addition of methanol serves to quench any remaining reactive phosphorus species and to esterify the carboxylic acid at the 3-position to the desired methyl ester.
-
Aqueous Workup and Extraction: This standard procedure is used to remove inorganic salts and other water-soluble impurities.
-
Silica Gel Filtration: This final purification step removes any remaining non-polar impurities.
Caption: Synthesis workflow for Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
Chemical Reactivity
The chemical reactivity of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is primarily dictated by the pyrazolo[1,5-a]pyrimidine core and the influence of the chloro and methyl carboxylate substituents.
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core:
The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which influences its reactivity. The nitrogen atoms in the ring system are basic and can be protonated or act as ligands in coordination complexes.[12]
Nucleophilic Aromatic Substitution at the 5-Position:
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the further functionalization of this molecule. The electron-withdrawing nature of the fused pyrazole ring and the pyrimidine ring itself activates the 5- and 7-positions towards nucleophilic attack.[5] A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride, allowing for the introduction of diverse functional groups and the synthesis of a library of derivatives.[1]
Caption: Key reactivity of the 5-chloro substituent.
Reactivity of the Methyl Ester:
The methyl ester at the 3-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. The carboxylic acid can then be used for further coupling reactions.[13]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, with several approved drugs and clinical candidates featuring this core structure.[3][6] Derivatives of this scaffold have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[14]
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For instance, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as B-Raf kinase inhibitors, a critical target in the treatment of melanoma and other cancers.[4] The ability to readily modify the 5-position through nucleophilic substitution allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its well-defined synthesis and the predictable reactivity of its functional groups provide a solid foundation for the rational design of new therapeutic agents. Further investigation into the specific biological activities of its derivatives is a promising avenue for future research.
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